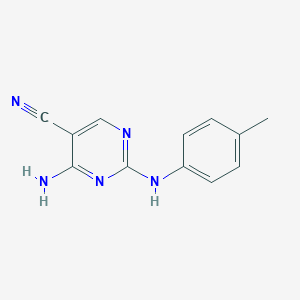
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile can prevent the activation and proliferation of cancer cells and suppress the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, it has demonstrated potent antitumor activity and has been well-tolerated in animal models. In addition, 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has also been shown to reduce disease activity in animal models of autoimmune diseases.
実験室実験の利点と制限
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has several advantages as a research tool, including its high potency and selectivity for BTK, which makes it a useful tool for studying B cell signaling pathways. However, its high cost and limited availability may be a limitation for some researchers.
将来の方向性
There are several potential future directions for research on 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile, including:
1. Further clinical trials to evaluate its safety and efficacy in treating various types of cancer and autoimmune diseases.
2. Combination therapy studies to evaluate the potential synergistic effects of 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile with other drugs.
3. Studies to identify biomarkers that can predict response to 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile treatment.
4. Preclinical studies to investigate the potential use of 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile in other diseases, such as inflammatory bowel disease and multiple sclerosis.
In conclusion, 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile is a promising small molecule inhibitor with potential applications in the treatment of cancer and autoimmune diseases. Its selective inhibition of BTK makes it a useful tool for studying B cell signaling pathways, and further research is needed to fully understand its potential therapeutic benefits.
合成法
The synthesis of 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile involves several steps, starting with the reaction of 4-aminopyrimidine-5-carbonitrile with 4-chloro-2-methylaniline to form 4-amino-2-(4-methylphenylamino)pyrimidine-5-carbonitrile. This intermediate is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile.
科学的研究の応用
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has shown potential as a treatment for various types of cancer, including lymphoma, leukemia, and solid tumors. It works by inhibiting specific enzymes involved in cell signaling pathways, which can lead to the death of cancer cells. In addition, 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has also shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus by suppressing the immune system.
特性
分子式 |
C12H11N5 |
|---|---|
分子量 |
225.25 g/mol |
IUPAC名 |
4-amino-2-(4-methylanilino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H11N5/c1-8-2-4-10(5-3-8)16-12-15-7-9(6-13)11(14)17-12/h2-5,7H,1H3,(H3,14,15,16,17) |
InChIキー |
BWXNCCNUQUACHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=N2)N)C#N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=N2)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276282.png)
![methyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276284.png)
![methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276285.png)
![N-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276287.png)
![Ethyl 4,5-dimethyl-2-[(2-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276290.png)
![Ethyl 4,5-dimethyl-2-[(3-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276291.png)
![Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B276292.png)
![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl ethyl sulfide](/img/structure/B276293.png)
![N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B276298.png)
![3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276300.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B276301.png)
![N-benzyl-N'-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]urea](/img/structure/B276302.png)
![5,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276305.png)
![allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B276309.png)